
Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate is a complex organic compound characterized by the presence of a benzyloxy group, a hydroxyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate typically involves multiple steps. One common method includes the protection of hydroxyl groups using benzyl ethers, followed by esterification and selective deprotection. The reaction conditions often involve the use of bases like sodium hydride (NaH) for deprotonation and benzyl bromide for the protection step . The esterification can be achieved using ethyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, such as large-scale esterification and protection-deprotection strategies, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of a deprotected alcohol or ether.
Wissenschaftliche Forschungsanwendungen
Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a prodrug, where the benzyloxy group can be selectively removed in vivo to release the active drug.
Industry: Utilized in the development of novel materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate involves its interaction with various molecular targets. The benzyloxy group can be cleaved enzymatically, releasing the active hydroxyl compound. This process can involve pathways such as oxidative stress or enzymatic hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5S)-5-{2-[(benzyloxy)methoxy]ethyl}dihydro-2(3H)-furanone: Similar in structure but with a furanone ring.
Benzyl ethers: General class of compounds with benzyloxy groups.
Eigenschaften
CAS-Nummer |
921207-68-3 |
|---|---|
Molekularformel |
C17H24O4 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
ethyl (5S)-5-hydroxy-8-phenylmethoxyoct-2-enoate |
InChI |
InChI=1S/C17H24O4/c1-2-21-17(19)12-6-10-16(18)11-7-13-20-14-15-8-4-3-5-9-15/h3-6,8-9,12,16,18H,2,7,10-11,13-14H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
LLNRZRULPPGJGZ-MRXNPFEDSA-N |
Isomerische SMILES |
CCOC(=O)C=CC[C@H](CCCOCC1=CC=CC=C1)O |
Kanonische SMILES |
CCOC(=O)C=CCC(CCCOCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


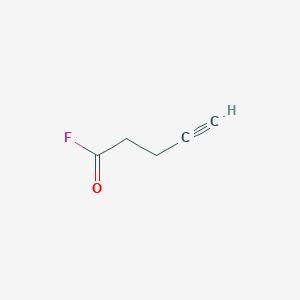
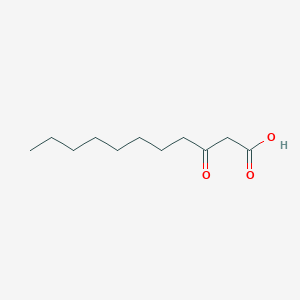
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)
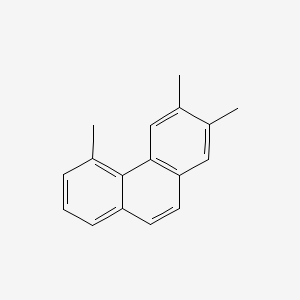
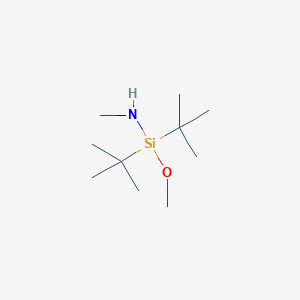
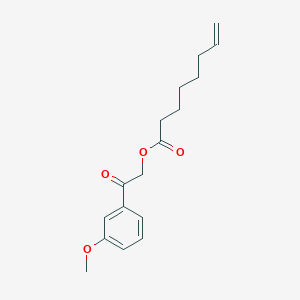

![Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-](/img/structure/B14176644.png)
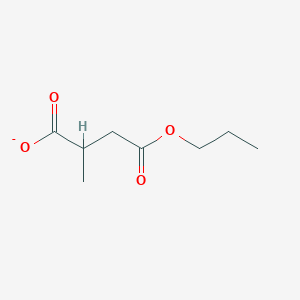

![7-(2-Phenylethyl)-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14176660.png)
